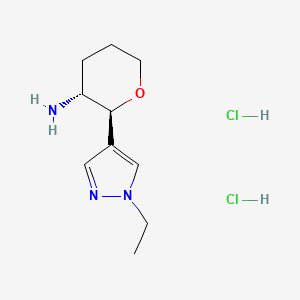
(2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine;dihydrochloride is a useful research compound. Its molecular formula is C10H19Cl2N3O and its molecular weight is 268.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine;dihydrochloride is a member of the pyrazole family, which has been extensively studied for its diverse biological activities. This article provides a detailed overview of the biological implications of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Properties
The chemical structure of (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine can be represented as follows:
This compound features a pyrazole ring, which is known for its ability to interact with various biological targets.
Antiviral Properties
Recent studies have highlighted the antiviral potential of pyrazole derivatives. For instance, compounds similar to (2S,3R)-2-(1-Ethylpyrazol-4-yl)oxan-3-amine have exhibited significant activity against HIV. A notable study reported that certain pyrazole derivatives demonstrated EC50 values in the low nanomolar range against wild-type HIV strains, indicating potent antiviral activity .
The mechanism through which pyrazole derivatives exert their antiviral effects often involves the inhibition of viral enzymes such as reverse transcriptase. The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance antiviral potency .
Other Biological Activities
In addition to antiviral properties, pyrazole compounds have shown anti-inflammatory and analgesic effects. Celecoxib, a well-known anti-inflammatory drug, is a pyrazole derivative that selectively inhibits cyclooxygenase-2 (COX-2), underscoring the therapeutic potential of this chemical class .
Study 1: Antiviral Efficacy
A study evaluated a series of pyrazole derivatives for their efficacy against HIV. Among these compounds, one derivative exhibited an EC50 value of 3.8 nmol/L with a selectivity index exceeding 25,000, demonstrating exceptional potency against HIV without significant cytotoxicity .
Study 2: Structure-Activity Relationship
Research focusing on SAR revealed that substituents at the C5 position of the pyrazole ring could significantly influence antiviral activity. A compound with a phenyl group at this position showed enhanced activity compared to its non-substituted counterparts .
Data Table: Summary of Biological Activity
| Activity Type | Compound Example | EC50 (nmol/L) | Selectivity Index |
|---|---|---|---|
| Antiviral | Pyrazole Derivative I | 3.8 | >25,000 |
| Anti-inflammatory | Celecoxib | N/A | N/A |
| Analgesic | Phenylbutazone | N/A | N/A |
Eigenschaften
IUPAC Name |
(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-2-13-7-8(6-12-13)10-9(11)4-3-5-14-10;;/h6-7,9-10H,2-5,11H2,1H3;2*1H/t9-,10+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGQWHBQBAHEQL-NKRBYZSKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCCO2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














